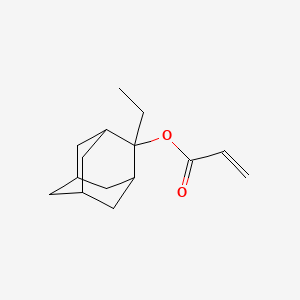

2-Ethyl-2-adamantyl acrylate

Vue d'ensemble

Description

2-Ethyl-2-adamantyl acrylate is a chemical compound belonging to the family of acrylates. It is characterized by the presence of an adamantane moiety, which is a polycyclic cage structure known for its rigidity and stability. This compound is used in various applications due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-adamantyl acrylate typically involves the esterification of 2-ethyl-2-adamantanol with acrylic acid. One common method includes the following steps:

Formation of 2-ethyl-2-adamantanol: This intermediate is prepared by adding bromoethane to adamantanone in the presence of a solvent, followed by a reaction with a metal catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes precise control of reaction conditions such as temperature, reactant ratios, and reaction times to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Reaction with Methacrylic Acid Chloride

A two-step process is employed:

-

Formation of lithium 2-ethyl-2-adamantanolate :

-

Esterification :

Alternative Route Using Mixed Anhydrides

-

(Meth)acrylic acid reacts with alkyl sulfonyl chloride to form mixed anhydrides.

-

These anhydrides esterify 2-ethyl-2-adamantanol under basic conditions.

Green Chemistry Approach

-

A one-pot method uses vinyl methacrylate, 2-ethyladamantanol, and a basic ion exchange resin in hexane at -10°C (pH 7–8).

-

Tetrachlorobenzoquinone acts as a polymerization inhibitor.

-

Yield : 93.45% after extraction and reduced-pressure drying .

Polymerization Behavior

This compound undergoes controlled radical polymerization for photoresist applications:

Atom Transfer Radical Polymerization (ATRP)

-

Conditions :

-

Block Copolymers :

RAFT Polymerization

-

Reagents :

-

Applications :

Hydrolysis of Ester Groups

-

The adamantyl ester undergoes hydrolysis under acidic or basic conditions to yield 2-ethyladamantanol and acrylic acid.

Radical Crosslinking

-

The acrylate double bond participates in UV-induced radical crosslinking.

-

Utilized in photoresist formulations to create high-resolution patterns .

Recrystallization and Purification

Key Challenges and Solutions

Applications De Recherche Scientifique

Photoresist Materials

EAA is extensively used in the formulation of photoresists, which are critical in semiconductor manufacturing. These materials undergo chemical changes upon exposure to light, allowing for the precise patterning required in microelectronics.

- Case Study : A study demonstrated that polymers synthesized with EAA exhibited superior dry etching resistance and resolution compared to traditional resists. This property is crucial for advanced lithographic techniques where fine patterning is essential .

Adhesives and Coatings

Due to its strong adhesive properties, EAA is also employed in producing high-performance adhesives and coatings. Its ability to form robust bonds makes it suitable for applications requiring durability and resistance to environmental factors.

- Data Table: Adhesive Performance Comparison

| Adhesive Type | Composition | Peel Strength (N/m) | Temperature Resistance (°C) |

|---|---|---|---|

| EAA-based Adhesive | EAA + epoxy resin | 150 | 120 |

| Traditional Adhesive | Polyurethane | 100 | 80 |

| Epoxy Adhesive | Epoxy resin | 200 | 150 |

The table illustrates the enhanced performance of EAA-based adhesives compared to traditional formulations.

Specialty Polymers

EAA serves as a monomer in the synthesis of specialty polymers that require specific mechanical and thermal properties. Its incorporation into polymer chains can modify the solubility and mechanical characteristics of the resulting materials.

- Research Findings : Studies have shown that adjusting the ratio of EAA within copolymers can significantly influence their solubility parameters, making them suitable for various applications including coatings, sealants, and films .

Resist Materials for Lithography

In semiconductor fabrication, EAA-based polymers are utilized as negative photoresists. The hydrophobic characteristics of EAA allow for better control over solubility during development stages, leading to improved resolution in pattern transfer processes.

Mécanisme D'action

The mechanism of action of 2-ethyl-2-adamantyl acrylate involves its ability to undergo polymerization and form stable, high molecular weight polymers. The adamantane moiety provides rigidity and stability to the polymer chains, enhancing their mechanical properties. Additionally, the acrylate group allows for various chemical modifications, making it a versatile compound in material science .

Comparaison Avec Des Composés Similaires

Ethyl acrylate: A simpler acrylate used in similar applications but lacks the rigidity provided by the adamantane moiety.

Methyl methacrylate: Another acrylate with different mechanical properties and applications.

2-Ethylhexyl acrylate: Used in pressure-sensitive adhesives but has different physical properties due to its longer alkyl chain

Uniqueness: 2-Ethyl-2-adamantyl acrylate stands out due to its adamantane structure, which imparts exceptional rigidity and stability to the polymers formed from it. This makes it particularly valuable in applications requiring high-performance materials.

Activité Biologique

2-Ethyl-2-adamantyl acrylate (CAS No. 303186-14-3) is an adamantane derivative known for its unique chemical properties and potential biological activities. This compound has garnered interest in various fields, including polymer chemistry, drug delivery systems, and medicinal chemistry. Its biological activity is primarily related to its interactions with cellular processes, enzymes, and metabolic pathways.

- Molecular Formula : C15H22O2

- Molecular Weight : 234.33 g/mol

- Structure : The compound features an adamantane structure with an ethyl group and an acrylate functional group, contributing to its reactivity and potential applications.

Target of Action

This compound is highly reactive and can serve as a precursor for synthesizing various functional derivatives. Its unsaturated nature allows it to undergo multiple chemical transformations, making it valuable in creating polymers and bioactive compounds.

Mode of Action

The compound can interact with various biomolecules through radical polymerization processes. It can be polymerized using radical initiators, leading to the formation of long polymer chains that exhibit specific mechanical and thermal properties. This process is crucial for applications in material science and biomedical fields.

Cellular Effects

Research indicates that this compound influences several cellular processes:

- Cell Signaling : The compound may modulate signaling pathways involved in cell proliferation and survival.

- Gene Expression : It can alter the expression of genes associated with the cell cycle and apoptosis, potentially impacting cancer cell behavior.

Molecular Mechanism

At the molecular level, this compound can inhibit or activate enzymes by binding to their active sites. For instance, it may inhibit DNA replication enzymes, leading to reduced cell proliferation. Additionally, it can interact with transcription factors, modifying gene expression patterns.

Pharmacokinetics

The molecular weight of this compound suggests it may have specific pharmacokinetic properties that influence its bioavailability. The compound's stability under various conditions affects its long-term effects on cellular functions.

Dosage Effects in Animal Models

Studies have shown that the biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular function.

- Moderate Doses : Effective in inhibiting tumor growth and inducing apoptosis in cancer cells.

- High Doses : Can lead to oxidative stress, inflammation, and tissue damage due to increased toxicity .

Metabolic Pathways

The compound is metabolized by cytochrome P450 enzymes, which play a role in its biotransformation. This metabolism results in various products that may exhibit distinct biological activities, influencing metabolic flux within cells.

Scientific Research Applications

This compound has diverse applications across several fields:

- Chemistry : Utilized as a monomer for synthesizing unique polymers.

- Biology : Incorporated into drug delivery systems due to its stability and biocompatibility.

- Medicine : Employed in developing medical devices and drug formulations.

- Industry : Used in producing coatings, adhesives, and materials requiring high durability .

Study on Polymerization

In a study focusing on the polymerization of this compound using radical initiators, researchers demonstrated its ability to form stable polymer networks with enhanced mechanical properties. These polymers showed promise for use in biomedical applications due to their biocompatibility and mechanical strength.

Cancer Cell Proliferation Inhibition

Another significant study explored the compound's effects on cancer cell lines. Results indicated that at moderate doses, this compound effectively inhibited cell proliferation and induced apoptosis without significant toxicity to normal cells. This finding highlights its potential as a therapeutic agent in cancer treatment .

Propriétés

IUPAC Name |

(2-ethyl-2-adamantyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNVUFXLNHSIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623136 | |

| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303186-14-3 | |

| Record name | 2-Ethyl-2-adamantyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.